molecular formula C16H19N3O4 B11457145 1-Methyl-4-(3,4,5-trimethoxyphenyl)-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one

1-Methyl-4-(3,4,5-trimethoxyphenyl)-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11457145
M. Wt: 317.34 g/mol
InChI Key: KFSZRIKZVIENDO-UHFFFAOYSA-N
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Description

1-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound featuring a pyrazolo[3,4-b]pyridin-6-one core substituted with a 3,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4,5-trimethoxyphenyl precursor, which is then subjected to cyclization reactions to form the pyrazolo[3,4-b]pyridin-6-one core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its trimethoxyphenyl group enhances its ability to interact with various biological targets, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

1-methyl-4-(3,4,5-trimethoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C16H19N3O4/c1-19-16-11(8-17-19)10(7-14(20)18-16)9-5-12(21-2)15(23-4)13(6-9)22-3/h5-6,8,10H,7H2,1-4H3,(H,18,20)

InChI Key

KFSZRIKZVIENDO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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